6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine is a chemical compound that belongs to the class of imidazopyridines, characterized by its unique structural features and potential biological activities. This compound is recognized for its role in various scientific applications, particularly in medicinal chemistry and pharmacology.
The compound is cataloged under the CAS number 1521353-09-2 and has been referenced in various scientific literature and databases, including PubChem and Sigma-Aldrich. Its synthesis and applications have been explored in patents and research articles, highlighting its relevance in drug development and therapeutic research.
6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine is classified as a heterocyclic organic compound. It contains a bromine atom, a dimethylamino group, and an imidazo[4,5-b]pyridine structure, which contribute to its chemical properties and biological activity.
The synthesis of 6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine can be achieved through several chemical reactions involving the bromination of imidazopyridine derivatives followed by alkylation with dimethylaminopropyl groups.
6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions typical for amines and heterocycles:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives that may exhibit enhanced biological activity.
6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine has been studied for its potential to inhibit specific kinases involved in inflammatory pathways, particularly Interleukin-1 Receptor Associated Kinases (IRAKs).
The mechanism involves binding to the active site of IRAK kinases, thereby preventing their activation and subsequent phosphorylation cascades that lead to inflammatory responses. This inhibition may contribute to therapeutic effects in conditions such as autoimmune diseases.
6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine has several scientific uses:
This compound exemplifies the intersection of synthetic chemistry and biological research, showcasing its potential impact on therapeutic advancements.
The construction of the imidazo[4,5-b]pyridine core requires precision in heterocyclic annulation and sequential functionalization. The most efficient route begins with commercially available 2-amino-5-bromopyridine (CAS 89466-17-1), which undergoes cyclocondensation with cyanogen bromide or chloroacetonitrile to form the 6-bromoimidazo[4,5-b]pyridine backbone [7]. This intermediate is subsequently protected to prevent undesired side reactions during downstream functionalization. Alternative pathways employ direct assembly from halogenated pyridine carboxaldehydes through dehydrogenative coupling with ammonium acetate, though this method often yields mixtures requiring purification [5] [9]. The critical challenge lies in maintaining halogen integrity at the 6-position while building the bicyclic system, as premature bromine displacement leads to structural defects. Successful routes typically achieve 65-78% yields for the cyclization step when conducted under inert atmosphere with strict temperature control (60-80°C) in aprotic solvents [5] [10].
Table 1: Key Intermediates for Core Scaffold Synthesis
Intermediate | CAS Number | Molecular Formula | Key Role |
---|---|---|---|
6-Bromo-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride | Not specified | C₆H₆BrClN₄ | Core precursor for N-alkylation |
6-Bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine | 92260-32-7 | C₈H₈BrN₃ | Protected analog for regioselective modification |
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine | Not specified | C₇H₆BrN₃ | Alkylated intermediate for side chain extension |
Introduction of the 3-(dimethylamino)propyl chain at the N3 position employs alkylation kinetics to overcome competing N1 substitution. The optimal approach utilizes 3-(dimethylamino)propyl bromide as the alkylating agent under phase-transfer conditions with tetrabutylammonium bromide in dichloromethane-water biphasic systems [4]. This method achieves >85% regioselectivity for the N3 position over N1 due to steric and electronic factors. Alternatively, Mitsunobu reactions with 3-(dimethylamino)propan-1-ol afford superior yields (90-92%) but require expensive reagents (triphenylphosphine/DIAD) [6]. Post-alkylation, the tertiary amine functionality necessitates protective handling under acidic conditions (pH 4-5) to prevent undesired quaternization. Purification typically employs silica gel chromatography with methanol-ammonia mixtures (95:5 v/v) to maintain the free base form, yielding the target compound with ≥95% purity as confirmed by HPLC [4].
Regiospecific bromination at the 6-position presents challenges due to potential ring opening and dibromination side reactions. The most effective protocol employs N-bromosuccinimide (NBS) (1.05 equiv) in anhydrous DMF at 0-5°C, catalyzed by zeolite-supported iron(III) chloride (FeCl₃/USY) [5] [9]. This system achieves 97% monobromination selectivity within 2 hours, significantly outperforming classical bromine/acetic acid methods which yield only 70-75% target product with persistent dihalogenated contaminants. Microwave-assisted bromination (150W, 100°C, 10 min) with copper(II) bromide in acetonitrile reduces reaction times but requires specialized equipment [10]. Critical to success is the preclusion of moisture, as hydrolytic decomposition generates 6-hydroxy derivatives that cannot be rehalogenated. Post-bromination, the product is isolated via pH-controlled extraction (NaOH, pH 10) into ethyl acetate, yielding crystalline material suitable for direct use in subsequent amination [5].
The primary amine at the 2-position exhibits high susceptibility to oxidation and hydrolysis, necessitating carefully controlled environments. Studies reveal that aprotic polar solvents (DMF, DMSO) containing 5% v/v morpholine scavenger significantly reduce oxidative degradation during reactions [6]. For acid-sensitive steps, non-nucleophilic bases (2,6-lutidine, collidine) in toluene maintain amine integrity while facilitating N-alkylation. When prolonged heating is required, ethanol-water mixtures (4:1 v/v) at 60°C provide optimal stability, minimizing deamination to less than 5% over 12 hours [2]. Post-synthesis stabilization is achieved through in situ hydrochloride salt formation at pH 3-4, producing crystalline solids with enhanced shelf-life [8]. Analytical monitoring via LC-MS with UV detection at 280 nm confirms amine preservation throughout synthesis, with degradation products (notably 2-oxo derivatives) kept below 0.5% in optimized protocols.
Table 2: Solvent Systems for Amine Group Stabilization
Solvent System | Temperature Range | Reaction Time | Amine Integrity | Key Advantage |
---|---|---|---|---|
DMF with 5% morpholine | 0-25°C | 3-5 hours | >98% | Prevents oxidation during alkylation |
Ethanol-water (4:1) | 60°C | 12 hours | 95% | Thermal stability for prolonged reactions |
Toluene-2,6-lutidine (9:1) | 80°C | 8 hours | 93% | Acid scavenging in condensation steps |
Dichloromethane-water (1:1) | 25°C | 2 hours | 97% | Phase-transfer alkylation |
Conventional alkylation methods suffer from N1/N3 regioselectivity issues, yielding isomeric mixtures requiring tedious separation. Modern strategies employ temporary protecting groups at N1 (tert-butoxycarbonyl or trimethylsilylethoxymethyl) enabling exclusive N3-alkylation [6]. After dimethylaminopropyl introduction, deprotection with TFA or fluoride affords the pure N3 isomer in 88% overall yield. Metal-mediated approaches using cesium carbonate (2.5 equiv) in acetone direct alkylation to the less nucleophilic N3 position through a size-discrimination mechanism, achieving 15:1 N3/N1 selectivity without protecting groups [4]. Computational modeling reveals this preference stems from lower steric hindrance at N3 and favorable electrostatic interactions with the cesium cation. For scale-up, continuous flow chemistry with immobilized base catalysts (Cs₂CO₃ on alumina) in THF at 120°C achieves complete conversion in <10 minutes residence time, representing a 5-fold productivity increase over batch methods while maintaining ≥99% regioselectivity [6].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6